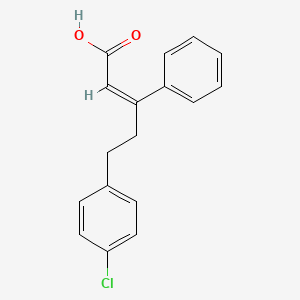

(2z)-5-(4-氯苯基)-3-苯基戊-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

PDK1 Activator

PS48 is a PDK1 (phosphoinositide-dependent protein kinase 1) activator . It binds to the HM/PIF binding pocket rather than the ATP-binding site . This makes PS48 one of only a few truly allosteric compounds targeting a regulatory binding site on a protein kinase catalytic domain that is not adjacent to or overlapping with the ATP-binding site .

Use in Polymer Science

PS48 has been used in the synthesis of a series of linear amphiphilic pentablock terpolymer PAAx-b-PS48-b-PEO46-b-PS48-b-PAAx . This was achieved via a two-step atom transfer radical polymerization (ATRP) using Br-poly(ethylene oxide)-Br (Br-PEO46-Br) as the macroinitiator .

Self-Assembly of Polymers

The pentablock terpolymers formed micelles in dilute aqueous solution, of which the morphologies were dependent on the length x of the PAA block . The morphology of AxS48O46S48Ax micelles changed from spherical vesicles with ordered porous membranes to long double nanotubes, then to long nanotubes with inner modulated nanotubes or short nanotubes, and finally, to spherical micelles or large compound vesicles with spherical micelles inside when x increased from 15 to 90 .

Use in Biological Research

PS48 is also used in biological research, particularly in the study of cell reprogramming . It is included in the Human iPS Reprogramming Boost Supplement II, which aids in somatic cell reprogramming by 10-15 fold .

安全和危害

属性

IUPAC Name |

(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJYFDRQFPQGNY-QINSGFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

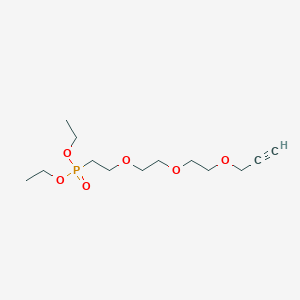

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

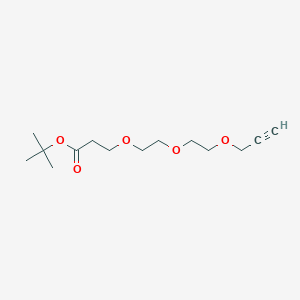

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid | |

Q & A

Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?

A1: PS48 acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.

Q2: How does PS48 impact the PI3K/Akt signaling pathway?

A2: By activating PDK1, PS48 enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.

Q3: What is the Warburg effect and how is PS48 related to it?

A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of PS48 to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].

Q4: Did treating donor cells with PS48 to induce a Warburg-like state improve SCNT outcomes?

A4: Studies showed that while PS48 treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using PS48-treated donor cells or culturing cloned embryos with PS48 did not improve in vitro embryonic development or early gestational survival [].

Q5: What effects does PS48 have on mitochondrial function?

A5: In porcine fetal fibroblasts, PS48 treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.

Q6: What is the significance of the altered gene expression and metabolite profiles observed in PS48-treated fibroblasts?

A6: The changes observed suggest that PS48, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.

Q7: Has PS48 shown any promise in other therapeutic areas?

A7: Yes, PS48 has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of PS48 improved spatial learning and memory, particularly in animals fed a high-fat diet [].

Q8: How does PS48 exert its effects in the context of AD?

A8: PS48 is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].

Q9: Does PS48 interact with other signaling pathways besides PI3K/Akt?

A9: While the primary target of PS48 is PDK1 within the PI3K/Akt pathway, research suggests that PS48 might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, PS48 partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].

Q10: Are there any known structural analogs of PS48?

A10: While the provided research does not explicitly mention specific structural analogs of PS48, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.

Q11: Is there any information available on the pharmacokinetic properties of PS48?

A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of PS48, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].

Q12: What are the potential implications of PS48's cross-reactivity with Plasmodium falciparum?

A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax Ps48/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

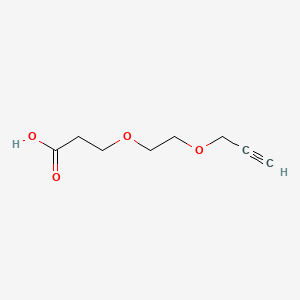

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)